Product packaging for Suriclone(Cat. No.:CAS No. 53813-83-5)

Suriclone

Cat. No.: B1681791
CAS No.: 53813-83-5
M. Wt: 478.0 g/mol
InChI Key: RMXOUBDDDQUBKD-UHFFFAOYSA-N
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Description

Gamma-Aminobutyric Acid (GABA) Receptor System Modulation

Suriclone exerts its effects by interacting with the GABA-A receptor complex, a ligand-gated chloride-selective ion channel that mediates the majority of inhibitory neurotransmission in the central nervous system. nih.govsymbiosisonlinepublishing.comgoogle.com GABA is the principal inhibitory neurotransmitter, and its binding to the GABA-A receptor leads to an influx of chloride ions, causing hyperpolarization of the neuron and reducing its excitability. nih.govgoogle.com

Enhancement of Inhibitory Neurotransmission via Chloride Ion Channels. By modulating the GABA-A receptor, this compound enhances inhibitory neurotransmission.medkoo.comwikipedia.orgnih.govThe binding of agonists to the GABA-A receptor increases the ability of GABA to open the chloride channel, leading to an increased frequency of chloride channel opening and facilitated neural inhibition.tuni.fiThis influx of chloride ions hyperpolarizes the neuron, making it less excitable.google.comThis enhancement of chloride conduction is a key mechanism by which compounds acting on the GABA-A receptor, including this compound, produce their inhibitory effects within the central nervous system.nih.gov

Benzodiazepine (B76468) Receptor Agonism

This compound is considered a benzodiazepine receptor agonist. medkoo.comnih.govdoi.orgmedchemexpress.com The benzodiazepine binding site is a specific pocket located at the interface of the alpha and gamma subunits of the pentameric GABA-A receptor complex. nih.gov

Ligand Binding Profile and Affinity Studies. this compound exhibits a high affinity for benzodiazepine receptors.medkoo.comnih.govtandfonline.comresearchgate.netnih.govmedchemexpress.comnih.govStudies have characterized the interaction of this compound with central-type benzodiazepine receptors in rat and bovine brain.nih.govUsing tritiated this compound, saturable high-affinity sites for cyclopyrrolone anxiolytics were directly labeled.nih.govThe regional distribution and pharmacological specificity of [3H]this compound and [3H]Ro-15-1788 binding sites are similar, suggesting that [3H]this compound recognition sites reside on the benzodiazepine receptor complex.nih.gov

Affinity studies have indicated that this compound is extremely potent in inhibiting the binding of ligands to the benzodiazepine site. nih.govnih.gov For instance, this compound and its metabolites have been described as potent inhibitors of [35S]TBPS binding. nih.gov In studies examining the binding of racemic [3H]this compound, results suggested that most likely only one of the two enantiomers of this compound binds to the benzodiazepine receptor, and this enantiomer appears to have a very high affinity constant. nih.gov

Data from binding studies highlight the potency of this compound:

CompoundIC50 (approximate) for [3H]Ro-15-1788 BindingHill Coefficient (approximate)
Zopiclone (B121070)50 nM nih.gov-
This compound350 pM nih.gov2.0 nih.gov
Metabolite RP35,4891 nM nih.gov-

Unlike classical benzodiazepine agonists such as diazepam, the binding of [3H]this compound is not modulated by GABA, Cl-, pentobarbital, or tracazolate. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClN5O3S2 B1681791 Suriclone CAS No. 53813-83-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53813-83-5

Molecular Formula

C20H20ClN5O3S2

Molecular Weight

478.0 g/mol

IUPAC Name

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3

InChI Key

RMXOUBDDDQUBKD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

Appearance

Solid powder

Other CAS No.

53813-83-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(8-(7-chloro(1,8)naphthyridin-2-yl)-7-oxo-2,5-dithia-8-azabicyclo(4.3.0)non-10-en-9-yl) 4-methylpiperazine-1-carboxylate
6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-oxo-5H-(1,4)dithiino(2,3-c)pyrrol-5-yl-4-methylpiperazine-1-carboxylate
RP 31264
RP-3124
RP-31264
suriclone

Origin of Product

United States

Neuropharmacological Mechanisms of Action

Benzodiazepine (B76468) Receptor Agonism

Regional Specificity of Receptor Binding within the Central Nervous System (e.g., Hippocampus, Cerebellum)

Research indicates that suriclone exhibits high-affinity binding to central type benzodiazepine receptors in various brain regions. drugbank.comalchetron.com Studies in rats have shown that tritiated this compound specifically binds with high affinity in both the hippocampus and the cerebellum. drugbank.comnih.gov The dissociation constant (KD) values for this compound binding were found to be 0.44 ± 0.03 nM in the hippocampus and 0.53 ± 0.12 nM in the cerebellum, suggesting comparable high affinity in these two regions. drugbank.comnih.gov

This compound binding sites are recognized by both benzodiazepines and zopiclone (B121070), with similar affinities observed across the hippocampus and cerebellum. drugbank.com The affinities of several benzodiazepine derivatives, including nitrazepam, flunitrazepam, diazepam, and chlordiazepoxide, are similar for this compound and flunitrazepam binding sites. drugbank.com

However, a distinction exists in the modulation by GABA; this compound binding sites, like flunitrazepam sites, are protected from thermal inactivation by GABA, but only flunitrazepam binding is enhanced by GABA. drugbank.comnih.gov This suggests that this compound may interact with a subpopulation of receptors that are modulated differently from flunitrazepam binding sites. drugbank.comnih.gov

Data on this compound Binding Affinity in Rat Brain Regions:

Brain RegionKD (nM)
Hippocampus0.44 ± 0.03
Cerebellum0.53 ± 0.12

Data derived from studies using tritiated this compound in rats. drugbank.comnih.gov

Differentiating Molecular Interactions from Classical Benzodiazepines

While this compound acts as a benzodiazepine receptor agonist, its molecular interaction profile differs from classical benzodiazepines. wikipedia.org this compound binds allosterically to a distinct site on the GABAᴀ receptor complex, unlike diazepam, which directly targets the benzodiazepine-binding domain.

This compound exhibits higher affinity for benzodiazepine receptors compared to zopiclone and diazepam. Specifically, its IC₅₀ is approximately 350 pM, while zopiclone has an IC₅₀ of approximately 50 nM and diazepam has an IC₅₀ of approximately 20 nM.

In terms of electroencephalogram (EEG) effects, this compound induces high-amplitude slow waves in the amygdala and desynchronizes hippocampal theta waves, which contrasts with the broad cortical synchronization observed with diazepam.

This compound is also noted as being more subtype-selective in its modulation of GABAᴀ receptors than most benzodiazepines, contributing to its unique pharmacological profile. bionity.com Studies comparing cyclopyrrolones (zopiclone and this compound) and benzodiazepines (diazepam and flunitrazepam) on GABAᴀ receptor function in mouse brain have shown differing in vitro efficacy. nih.gov this compound, similar to diazepam and flunitrazepam, increased muscimol-stimulated ³⁶Cl⁻ uptake and inhibited [³⁵S]TBPS binding. nih.gov However, this compound, like zopiclone, did not modify [³H]muscimol binding. nih.gov

Data on Receptor Binding Affinity (IC₅₀):

CompoundReceptor Affinity (IC₅₀)
This compound≈ 350 pM
Zopiclone≈ 50 nM
Diazepam≈ 20 nM

Data represents approximate IC₅₀ values for benzodiazepine receptors.

Indirect GABAergic Activity and Specific Neurotransmitter System Modulation

This compound's mechanism involves modulating GABAᴀ receptors to enhance the inhibitory effects of GABA. bionity.com Unlike classical benzodiazepines, this compound does not appear to act directly on the GABA receptor itself (as indicated by muscimol (B1676869) binding assays) but rather modulates GABAergic activity indirectly. nih.gov

Evidence suggests that this compound interferes with GABAergic systems. nih.gov In rats, this compound significantly reduced the increase in striatal homovanillic acid (HVA) levels induced by a neuroleptic and decreased cerebellar vermis cyclic GMP content. nih.gov Furthermore, in cats, this compound was able to enhance dorsal root potential amplitude, which is indicative of an increase in presynaptic inhibition. nih.gov These findings support a central GABAergic mechanism of action for this compound. nih.gov

This compound has also been observed to influence monoaminergic systems. In a study on conflict behavior in rats, this compound normalized increased 5-HT-ergic activity in the medial septum. nih.gov The anxiolytic action of both diazepam and this compound appeared linked to their effects on noradrenergic (NA) and 5-hydroxytryptamine (5-HT) neural activity in specific brain regions, including the frontal cortex, central amygdala, mammillary body, and dorsal hippocampus. nih.gov

Preclinical Pharmacological Investigations

Anxiolytic Efficacy in Animal Models

The anxiolytic effects of suriclone have been evaluated using several animal models designed to assess anxiety-like behaviors. These models often utilize conflict paradigms or evaluate behavioral inhibition and emotionality. nih.govslideshare.netmdpi.com

Conflict Paradigm Studies.

Conflict paradigms are commonly used to evaluate anxiolytic drugs. These tests typically involve training an animal to perform a behavior (e.g., drinking or seeking food) that is then punished (e.g., with electric shock). Anxiolytic drugs are expected to increase the rate of punished responses, indicating a reduction in the suppression of behavior caused by the fear of punishment. nih.gov this compound has been shown to increase punished response rates in animal models, an effect that is reversed by the benzodiazepine (B76468) antagonist Ro 15-1788, supporting the involvement of GABAA receptors in its anxiolytic action. Another cyclopyrrolone, zopiclone (B121070), also demonstrates anticonflict activity in preclinical studies. researchgate.net

Behavioral Inhibition and Emotionality Models (e.g., Muricide, Hyperemotionality).

Models assessing behavioral inhibition and emotionality, such as muricide (mouse-killing behavior in rats) and hyperemotionality induced by lesions, are also used to investigate anxiolytic effects. researchgate.netsemanticscholar.org

In rats with olfactory bulbectomy, a model used to induce muricidal behavior, this compound showed potent suppressive effects on mouse-killing behavior. researchgate.net In a study comparing several compounds, this compound had an ED50 of 1.3 mg/kg (intraperitoneal) in suppressing muricide in olfactory bulbectomized rats. Diazepam showed weaker action in this model with an ED50 of 16.6 mg/kg (intraperitoneal). researchgate.netsemanticscholar.org

Hyperemotionality induced by septal lesions in rats is another model used to assess anxiolytic activity. semanticscholar.org this compound dose-dependently decreased scores for excitement, defensive, and aggressive behavior in rats with septal lesions. The ED50 for this compound in reducing hyperemotionality in this model was reported as 7.6 mg/kg (intraperitoneal), while diazepam had an ED50 of 2.8 mg/kg (intraperitoneal). semanticscholar.org

Table 1: Anxiolytic Effects of this compound in Behavioral Inhibition Models

ModelSpeciesBehavior MeasuredThis compound ED50 (mg/kg, i.p.)Comparator (Diazepam) ED50 (mg/kg, i.p.)Reference
Olfactory BulbectomyRatMuricidal Behavior Suppression1.316.6 researchgate.netsemanticscholar.org
Septal LesionsRatHyperemotionality Reduction7.62.8 semanticscholar.org

These findings suggest that this compound is effective in reducing pathological aggression and hyperemotionality in these animal models.

Sedative and Hypnotic Effects in Animal Models.

This compound exhibits sedative and hypnotic properties in animal models, similar to other cyclopyrrolones and benzodiazepines. wikipedia.orgresearchgate.net

Potentiation of Anesthesia Induction.

Preclinical studies have demonstrated that this compound is capable of potentiating barbiturate-induced sedation in mice. This effect is indicative of a central nervous system depressant activity, consistent with its modulation of GABAA receptors. wikipedia.org

Effects on Sleep Parameters and States.

Studies in animals and humans have investigated the effects of this compound on sleep parameters. While some clinical studies indicate effects on sleep quality and nocturnal awakenings, preclinical animal data specifically detailing the effects of this compound on sleep parameters and states (like REM and NREM sleep duration or latency) were not extensively found in the provided search results, unlike for zopiclone which has been shown to reduce waking and increase slow-wave sleep (SWS) in rats and alter REM sleep onset and duration in humans. researchgate.nethres.cahres.cahres.ca However, the general pharmacological profile of cyclopyrrolones, including zopiclone, involves hypnotic effects related to GABAA receptor modulation. hres.cahres.ca

Anticonvulsant Activity Studies.

This compound has demonstrated anticonvulsant activity in preclinical models. It has been shown to suppress electroshock convulsions in mice. Additionally, compounds with activity at GABAA receptors, like zopiclone, are known to antagonize chemically- and electroshock-induced seizures in rodents. hres.cahres.ca One study mentioned that a novel non-benzodiazepine suppressed pentylenetetrazol-induced animal deaths dose-dependently, a model used to assess anticonvulsant activity, although the specific compound tested was not this compound but DN-2327. semanticscholar.org Given this compound's mechanism of action and its effect on electroshock-induced convulsions, it aligns with the profile of GABAA-modulating anticonvulsants. wikipedia.org

Table 2: Anticonvulsant Activity of this compound

ModelSpeciesEffect ObservedReference
Electroshock ConvulsionsMouseConvulsion Suppression

Electroshock Seizure Models.

Preclinical studies have utilized electroshock seizure models to evaluate the anticonvulsant activity of this compound. The maximum electroshock seizure (MES) test is a common method, typically involving the delivery of a supramaximal electroshock through corneal electrodes to induce seizures in mice. The effectiveness of a compound is measured by its ability to prevent the lethal effects of the seizure. This compound has been reported to possess a protective effect against electroshock-induced convulsions. researchgate.net

Chemically-Induced Convulsion Models.

In addition to electroshock models, chemically-induced convulsion models are employed to assess anticonvulsant properties. These models involve administering convulsant agents such as pentylenetetrazol, bicuculline (B1666979), or picrotoxin. This compound has demonstrated a more potent protective effect against pentylenetetrazol-induced convulsions compared to those induced by bicuculline or picrotoxin. semanticscholar.org For instance, in one study using mice, this compound showed potent suppressive effects on mouse-killing behavior induced by bilateral olfactory bulbectomy, with an ED50 of 1.3 mg/kg. researchgate.net

Muscle Relaxant Properties in Animal Models.

The muscle relaxant properties of this compound have been investigated in animal models. Studies comparing this compound with benzodiazepines like diazepam have indicated that this compound produces fewer muscle-relaxant effects. semanticscholar.org While benzodiazepines are known for their muscle-relaxant activity, this compound has been reported to have good separation ratios between its anxiolytic and muscle-relaxant actions. semanticscholar.org In experiments evaluating effects on spinal reflexes and descending modulations in rats, this compound, similar to diazepam, reduced descending influence without affecting ventral root reflexes. researchgate.net

Neurophysiological Electrophysiology Studies

Neurophysiological studies, including electrophysiology, have been conducted to understand the effects of this compound on neuronal activity.

Dorsal Root Potential Amplitude Enhancement.

Studies involving spinal reflexes in rats have examined the effect of compounds on dorsal root potential (DRP). Baclofen, for example, significantly reduced DRP, while diazepam and this compound reduced descending influence without affecting ventral root reflexes. researchgate.net This suggests a differential effect of this compound compared to some other centrally acting drugs on spinal cord activity.

Comparative Preclinical Pharmacology with Reference Compounds.

Comparative preclinical pharmacology studies have frequently contrasted this compound's profile with that of benzodiazepines, highlighting its anxiolytic effects with potentially fewer sedative and muscle-relaxant side effects. semanticscholar.orgnih.gov this compound has been described as a novel omega (benzodiazepine) receptor ligand with anxiolytic properties, sharing some behavioral effects with older anxiolytic drugs but also showing differences. nih.gov These differences may be related to lower intrinsic activity or selectivity for specific omega receptor subtypes. nih.gov In terms of anticonvulsant activity, this compound has shown a more potent effect against pentylenetetrazol-induced convulsions than against bicuculline or picrotoxin, a pattern also observed with other compounds like CGS9896. semanticscholar.org When comparing effects on mouse-killing behavior in rats, this compound (ED50=1.3 mg/kg) demonstrated potent suppressive effects, comparable to fludiazepam (ED50=5.9 mg/kg), and was more potent than diazepam in this model. researchgate.net

Here is a summary of some preclinical findings:

Model/TestSpeciesThis compound EffectComparison to Diazepam (where available)Source
Maximum Electroshock SeizureMiceProtective effect against lethal effectsNot explicitly detailed in provided text, but generally good separation ratio from muscle relaxation. semanticscholar.org semanticscholar.org
Pentylenetetrazol ConvulsionsVariousMore potent protectionMore potent and longer lasting protection. semanticscholar.org semanticscholar.org
Bicuculline/Picrotoxin ConvulsionsVariousLess potent protection than against pentylenetetrazolLess potent protection than against pentylenetetrazol. semanticscholar.org semanticscholar.org
Muscle RelaxationVariousFewer effects, good separation ratio from anxiolysisFewer effects compared to diazepam. semanticscholar.org semanticscholar.org
Dorsal Root PotentialRatsReduced descending influenceSimilar to diazepam. researchgate.net researchgate.net
Mouse-Killing BehaviorRatsPotent suppressive effect (ED50=1.3 mg/kg)More potent than diazepam. researchgate.net researchgate.net

Benzodiazepines (e.g., Diazepam, Lorazepam, Alprazolam)

This compound interacts with the benzodiazepine binding site on the GABAA receptor complex, similar to benzodiazepines. drugbank.com However, its mechanism of action at this site may differ slightly from that of benzodiazepines, potentially inducing different receptor conformational changes. nih.gov

Studies have compared the binding affinity of this compound to benzodiazepines. This compound has been shown to possess a high affinity for flunitrazepam binding sites in rat hippocampus and cerebellum. drugbank.com Its affinity for benzodiazepine receptors has been reported to be higher than that of diazepam.

Preclinical behavioral studies have also compared the effects of this compound and benzodiazepines. This compound has demonstrated efficacy in reducing anxiety, potentiating barbiturate-induced sedation, and suppressing electroshock convulsions in mice, effects also observed with benzodiazepines like diazepam. However, some research suggests this compound may have a different profile in certain aspects, such as producing less amnestic effects compared to benzodiazepines. wikipedia.org

Electrophysiological studies have provided further insights. In cats, this compound was found to enhance dorsal root potential amplitude, indicative of increased presynaptic inhibition, a central GABAergic mechanism also influenced by benzodiazepines. nih.gov

Other Cyclopyrrolones (e.g., Zopiclone, Suproclone)

This compound belongs to the cyclopyrrolone family, which also includes zopiclone and suproclone. wikipedia.orgwikipedia.orgwikipedia.org These compounds share structural similarities and interact with the benzodiazepine site of the GABAA receptor. wikipedia.orgtaylorandfrancis.com

Comparisons of binding affinities among cyclopyrrolones show that this compound exhibits a higher affinity for benzodiazepine receptors than zopiclone.

Pharmacological studies have investigated the similarities and differences in the profiles of these cyclopyrrolones. Like zopiclone, this compound has been shown to displace benzodiazepines from their binding sites and possess core pharmacological properties similar to benzodiazepines, including hypnotic and anxiolytic effects. nih.gov Suproclone is noted to be very similar in structure to this compound, and its mechanism of action is expected to be similar, involving the modulation of benzodiazepine receptors to enhance the response to endogenous GABA. wikipedia.org

While zopiclone is primarily used as a hypnotic, this compound has been investigated for its anxiolytic activity. nih.govnih.gov

Novel Non-Benzodiazepine Ligands

This compound itself is considered a non-benzodiazepine ligand, despite acting at the benzodiazepine site. nih.govncats.io Its distinct chemical structure from classical benzodiazepines places it in this category. wikipedia.org

Preclinical research involving novel non-benzodiazepine ligands often aims to identify compounds with more selective effects on GABAA receptor subtypes to potentially reduce certain side effects associated with traditional benzodiazepines. This compound is noted to be more subtype-selective than most benzodiazepines, which may contribute to its pharmacological profile. ncats.io

Studies comparing this compound to other novel non-benzodiazepine compounds acting at or near the benzodiazepine site have explored their respective efficacies and receptor interactions. tandfonline.com While specific detailed comparative data with a broad range of novel non-benzodiazepine ligands in preclinical settings were not extensively detailed in the search results, the characterization of this compound's binding profile and functional effects on GABAergic neurotransmission positions it within this broader context of research into novel modulators of the GABAA receptor.

Data Table: Comparative Receptor Binding Affinities

While comprehensive comparative data across all mentioned compounds and receptor subtypes were not available, the following table summarizes some reported binding affinity findings:

CompoundTarget SiteAffinity (Approximate IC₅₀ or KD)Species/TissueSource
This compoundBenzodiazepine Receptor~350 pM (IC₅₀)Not specified
This compoundFlunitrazepam Binding Sites0.44 +/- 0.03 nM (KD)Rat Hippocampus drugbank.com
This compoundFlunitrazepam Binding Sites0.53 +/- 0.12 nM (KD)Rat Cerebellum drugbank.com
ZopicloneBenzodiazepine Receptor~50 nM (IC₅₀)Not specified
DiazepamBenzodiazepine Receptor~20 nM (IC₅₀)Not specified
Zopiclone[³H]-Diazepam binding~30 nM (IC₅₀)Rat Cortex taylorandfrancis.com

Pharmacokinetic and Metabolic Research

Clinical Pharmacological Studies

Human Pharmacokinetic Profiles in Research Populations.

Pharmacokinetic studies in humans have investigated the absorption and disposition of suriclone. Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations typically observed around 1 hour post-dosing. nih.gov The plasma concentrations decline rapidly thereafter. nih.gov

In a study involving healthy elderly volunteers, informal comparisons with data from younger volunteers suggested alterations in this compound pharmacokinetics with age. nih.gov Specifically, there appeared to be a decrease in clearance and an increase in the elimination half-life in the elderly population. nih.gov The area under the plasma concentration-time curve (AUC) for this compound and its total antigenic products in the elderly were approximately twice the values observed in younger volunteers when adjusted for dosage differences. nih.gov

Plasma Concentration-Time Relationships.

Research using radioimmunoassay has shown a dose-dependent rapid increase in plasma concentrations of this compound, reaching a peak at 1 hour, followed by a swift decline. nih.govnih.gov

Dose-Proportionality of Pharmacokinetic Parameters.

Pharmacokinetic investigations have indicated that both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) for this compound exhibit a linear relationship with the administered dose. nih.govnih.gov This suggests dose-proportional pharmacokinetics within the studied dose range. Dose proportionality is a key aspect in pharmacokinetics, indicating that increases in dose lead to proportional increases in drug exposure, which can imply constant clearance over that dose interval. certara.combiopharmaservices.com

Pharmacodynamic Evaluation through Neurophysiological Measures

Pharmacodynamic studies utilizing neurophysiological measures have been employed to assess the effects of this compound on brain function. nih.govsemanticscholar.org

Electroencephalographic (EEG) Brain Mapping in Human Subjects.

EEG brain mapping studies have demonstrated that this compound exerts significant effects on the central nervous system (CNS) that are characteristic of tranquilizers. nih.govnih.gov These effects include an increase in beta activity, a decrease in alpha activity, and an increase in delta activity. nih.govnih.gov Additionally, an attenuation of total power and an acceleration of the centroid (center of gravity frequency) in the EEG have been observed. nih.govnih.gov Compared to alprazolam, this compound appeared to exert less sedative effects in one study. nih.gov Dose-efficacy calculations from EEG data indicated that the most pronounced CNS changes occurred after higher doses of this compound, following the effects seen with a reference compound (alprazolam). nih.govresearchgate.net

Event-Related Potentials (ERPs) and Cognitive Information Processing (e.g., N1, P2, P300 Components).

Studies utilizing topographic mapping of event-related potentials (ERPs), such as the P300 component, have investigated the acute effects of this compound on cognitive information processing in healthy subjects. nih.govresearchgate.netupf.edutandfonline.com In an auditory oddball paradigm, lower and middle doses of this compound did not significantly affect the amplitude of the N1 component. nih.gov The highest dose of this compound reduced N1 amplitude, although to a lesser extent than a reference compound (alprazolam). nih.gov No consistent effects on P2 amplitude were observed after this compound administration. nih.gov The P300 amplitude was reduced only after the highest dosage of this compound, with a more pronounced reduction observed after the reference compound. nih.gov this compound did not significantly affect P300 latency, whereas the reference compound caused a marked prolongation. nih.gov These findings suggest that, in contrast to the reference compound, this compound at the tested doses may not have a significant inhibitory influence on stimulus-induced cortical arousal based on N1 and P2 effects. nih.gov Regarding P300 effects, the tested doses of this compound appeared to have less impact on cognitive information processing capacity and stimulus evaluation time compared to the reference compound. nih.gov

Psychometric and Neurobehavioral Assessments.

Psychometric and neurobehavioral assessments have been conducted to evaluate the effects of this compound on cognitive and behavioral functions in research populations. nih.govnih.govfigshare.comnih.govrutgers.eduresearchgate.net

Psychometric investigations have shown no significant effects after lower doses of this compound. nih.govresearchgate.net However, a higher dose of this compound induced a decrement in both noopsychic and thymopsychic variables, similar to effects seen with higher doses of anxiolytic sedatives. nih.govresearchgate.net Noopsychic variables relate to intellectual performance and attention, while thymopsychic variables relate to mood and affectivity. researchgate.net

In studies assessing sleep and awakening quality, a higher dose of this compound significantly decreased nocturnal awakenings compared to placebo, which correlated with improved subjective sleep quality. nih.gov Lower doses did not induce alterations in all-night sleep. nih.gov Assessments in the morning after administration showed that well-being, drowsiness, and reaction time performance did not deteriorate after this compound, in contrast to a reference compound (lorazepam). nih.gov this compound was found to be significantly superior to the reference compound concerning subjective awakening quality, well-being, emotional rapport, drowsiness, and attention. nih.gov

Psychophysiological measures, such as critical flicker fusion, pupillometry, and skin conductance, have shown differential dose-dependent effects of this compound. nih.govnih.gov Pulse rate, systolic, and diastolic blood pressure generally remained unchanged after this compound administration. nih.govnih.govnih.gov

Effects on Psychomotor Performance (e.g., Reaction Time, Critical Flicker Fusion)

Clinical studies have investigated the impact of this compound on psychomotor performance, including measures like reaction time and critical flicker fusion (CFF). In a double-blind, placebo-controlled sleep laboratory study involving healthy young volunteers, single doses of 0.2 mg and 0.4 mg this compound were compared to placebo and 2 mg lorazepam. In the morning following administration, reaction time performance deteriorated after lorazepam but not after this compound. doi.orgnih.govnih.gov this compound was found to be significantly superior to lorazepam regarding subjective awakening quality, well-being, emotional rapport, drowsiness, and attention. doi.orgnih.govnih.gov Critical flicker frequency decreased only after lorazepam compared to placebo. doi.orgnih.govnih.gov

In another study assessing the effects of single and repeated doses of this compound and diazepam in healthy volunteers, some improvements in performance were observed with this compound on critical flicker fusion, tapping speed, spiral maze, and digit cancellation. nih.gov However, this compound impaired performance to a greater extent than diazepam on digit symbol substitution and symbol copying. nih.gov Body sway was also enhanced more by this compound than by diazepam. nih.gov

A study comparing acute and repeated doses of this compound to placebo in young and elderly volunteers found no significant effects of this compound compared to placebo on psychomotor tests. nih.gov This suggests that this compound may produce little measurable behavioral toxicity, which is often seen with many benzodiazepines. nih.gov

Impact on Cognitive Function (e.g., Attention, Memory, Information Processing Capacity)

The effects of this compound on cognitive function, including attention, memory, and information processing capacity, have been examined in clinical research. In a sleep laboratory study, this compound was significantly superior to lorazepam with respect to attention in the morning. doi.orgnih.govnih.gov

An investigation into the acute effects of this compound and alprazolam on cognitive information processing using topographic mapping of event-related brain potentials (P300) in healthy subjects showed that the used doses of this compound were superior to 1 mg alprazolam, which appeared to reduce cognitive information processing capacity and prolong stimulus evaluation time. nih.gov Compared to placebo, no significant effects on N1 amplitude were observed with lower and middle doses of this compound; the highest dosage reduced N1 amplitude, as did 1 mg alprazolam to a greater extent. nih.gov While no consistent effects on P2 amplitude were seen after this compound, alprazolam reduced P2 amplitude. nih.gov P300 amplitude was reduced only after the highest dosage of this compound, but considerably more so after alprazolam. nih.gov P300 latency was not significantly affected by this compound, but a marked prolongation was observed after 1 mg alprazolam. nih.gov

A study on acute and repeated doses of this compound in young and elderly volunteers found no significant effects on cognitive function tests compared to placebo. nih.gov

Subjective Well-being and Mood State Evaluations

Subjective well-being and mood state have been evaluated in studies involving this compound. In the morning after single-dose administration, well-being and drowsiness deteriorated after lorazepam but not after this compound. doi.orgnih.govnih.gov this compound was significantly superior to lorazepam regarding subjective awakening quality, well-being, emotional rapport, drowsiness, and attention. doi.orgnih.govnih.gov

In a study comparing this compound and diazepam, subjective ratings for mood and adverse effects showed few differences between the two drugs. nih.gov However, subjects rated themselves as more antagonistic and more irritable on this compound. nih.gov Ratings for calmness suggested that, in contrast to diazepam, this compound had no anxiolytic effect in this specific study. nih.gov

Acute effects of this compound on self-rated well-being (adjective checklist) showed subtle beneficial effects after lower doses (0.1 mg and 0.2 mg), but marked sedative effects after a higher dose (0.4 mg), similar to 1 mg alprazolam. nih.gov

Sleep Architecture and Subjective Sleep Quality in Clinical Research

Clinical research has investigated the effects of this compound on sleep architecture and subjective sleep quality.

Reduction of Nocturnal Awakenings

Clinical studies have indicated that this compound can reduce nocturnal awakenings. In a double-blind, placebo-controlled sleep laboratory study, nocturnal awakenings decreased significantly after 0.4 mg this compound compared with placebo. doi.orgnih.govnih.gov This reduction in awakenings was reflected in an improved subjective sleep quality. doi.orgnih.govnih.gov Clinical studies have demonstrated this compound's effectiveness in reducing nocturnal awakenings in patients with sleep disorders. In a double-blind, placebo-controlled study, doses of this compound significantly decreased awakenings compared to placebo, suggesting its potential as an effective hypnotic agent.

Subjective Sleep Quality Ratings

Subjective sleep quality has been consistently reported as improved with this compound in clinical studies. The significant decrease in nocturnal awakenings observed with 0.4 mg this compound was reflected in an improved subjective sleep quality compared to placebo. doi.orgnih.govnih.gov this compound was also found to be significantly superior to lorazepam with respect to subjective awakening quality. doi.orgnih.govnih.gov

Clinical studies have demonstrated this compound's effectiveness in improving sleep quality in patients with sleep disorders. A systematic review indicated that this compound enhances sleep quality with fewer side effects compared to traditional benzodiazepines and other non-benzodiazepine sleep aids.

Subjective evaluation of sleep quality is often measured using self-rating scales or questionnaires. doi.orgnih.govnih.govohsu.eduohsu.edu

Here is a summary of some findings related to subjective sleep quality:

Study TypeThis compound DoseEffect on Subjective Sleep QualityComparisonCitation
Sleep laboratory study0.4 mgImprovedvs. Placebo doi.org
Sleep laboratory study0.4 mgImproved subjective awakening qualityvs. Lorazepam doi.org
Clinical studies (general)Not specifiedImprovedIn patients with sleep disorders
Systematic review (general)Not specifiedEnhancedvs. traditional benzodiazepines and other non-benzodiazepine sleep aids

Comparative Clinical Pharmacodynamics with Reference Anxiolytics and Hypnotics (e.g., Alprazolam, Lorazepam, Zopiclone)

Clinical pharmacological studies have investigated the comparative pharmacodynamic effects of this compound against reference anxiolytics and hypnotics, including alprazolam, lorazepam, and zopiclone (B121070). These studies often utilize methods such as electroencephalography (EEG) mapping and psychometric tests to assess central nervous system (CNS) effects and psychomotor performance nih.govdoi.org.

One double-blind, placebo-controlled, cross-over study in healthy young volunteers compared the acute pharmacokinetic, neurophysiological, and psychotropic effects of single oral doses of this compound (0.1 mg, 0.2 mg, 0.4 mg) with 1 mg alprazolam and placebo nih.gov. EEG brain mapping revealed that both this compound and alprazolam produced significant CNS effects characteristic of tranquilizers, including an increase in beta activity, a decrease in alpha and delta activity, attenuation of total power, and acceleration of the centroid frequency nih.gov.

Comparative analysis indicated that this compound exerted less sedative effects when compared to alprazolam nih.gov. Time-efficacy calculations showed that the peak pharmacodynamic effect of this compound occurred between the 2nd and 4th hour post-administration, while the peak effect for alprazolam was observed in the 1st hour nih.gov. Dose-efficacy calculations suggested that the most pronounced CNS changes were seen after 1 mg alprazolam, followed by 0.4 mg, 0.2 mg, and 0.1 mg this compound nih.gov. Psychometric investigations in this study showed no significant effects after the two lower doses of this compound, whereas 0.4 mg this compound and 1 mg alprazolam induced a decrement in both noopsychic and thymopsychic variables, effects typically observed with higher doses of anxiolytic sedatives nih.gov.

Another sleep laboratory study compared single doses of this compound (0.2 mg, 0.4 mg) with 2 mg lorazepam and placebo in healthy young volunteers doi.org. Somnopolygraphic investigations showed that lorazepam had the most pronounced hypnotic effects in terms of total sleep time and sleep efficiency doi.org. Both 0.4 mg this compound and lorazepam significantly decreased nocturnal awakenings compared to placebo, leading to improved subjective sleep quality with both dosages doi.org. However, 0.2 mg this compound did not induce significant alterations in all-night sleep doi.org. In the morning following administration, well-being, drowsiness, and reaction time performance deteriorated after lorazepam compared to placebo, but this was not observed after this compound doi.org. This compound was found to be significantly superior to lorazepam concerning subjective awakening quality, well-being, emotional rapport, drowsiness, and attention doi.org. Measures of critical flicker frequency and muscle strength decreased only after lorazepam compared to placebo doi.org.

Based on the available comparative studies focusing on pharmacodynamics:

Pharmacodynamic MeasureThis compound vs. Alprazolam (Acute Single Dose) nih.govThis compound vs. Lorazepam (Acute Single Dose) doi.org
Sedative EffectsLess sedative than alprazolamLess morning drowsiness than lorazepam
Peak Pharmacodynamic Effect Onset2nd to 4th hourNot specified relative to lorazepam
Pronounced CNS Changes (Dose-related)Less pronounced than 1 mg alprazolam at tested dosesNot directly compared in this manner
Psychometric Performance (Decrement)Observed at 0.4 mg, similar to 1 mg alprazolamLess morning impairment than lorazepam
Subjective Awakening QualityNot specified relative to alprazolamSignificantly superior to lorazepam
Well-being (Morning)Not specified relative to alprazolamSignificantly superior to lorazepam
Emotional Rapport (Morning)Not specified relative to alprazolamSignificantly superior to lorazepam
Attention (Morning)Not specified relative to alprazolamSignificantly superior to lorazepam
Total Sleep TimeNot specified relative to alprazolamLess pronounced hypnotic effect than lorazepam
Sleep EfficiencyNot specified relative to alprazolamLess pronounced hypnotic effect than lorazepam
Nocturnal AwakeningsNot specified relative to alprazolamDecreased at 0.4 mg, similar to lorazepam
Critical Flicker FrequencyNot specified relative to alprazolamNo decrease, unlike lorazepam
Muscle StrengthNot specified relative to alprazolamNo decrease, unlike lorazepam

*Data presented in the table are derived from the findings of the cited studies nih.govdoi.org.

These findings suggest that while this compound shares some pharmacodynamic properties with benzodiazepines and zopiclone, particularly in its modulation of GABAA receptors and effects on CNS activity and sleep architecture, there are notable differences in the onset and duration of effects, as well as in the profile of residual effects on psychomotor performance and subjective measures compared to alprazolam and lorazepam.

Clinical Efficacy and Safety Research

Efficacy in Generalized Anxiety Disorder (GAD)

Suriclone has been evaluated for its efficacy in treating generalized anxiety disorder in clinical settings. wikidata.org

Outcomes from Controlled Clinical Trials

Controlled clinical trials have investigated the effects of this compound in outpatients diagnosed with GAD. In a single-blind dose-ranging study, this compound demonstrated effective anxiolytic activity. nih.gov A double-blind, randomized trial compared this compound, lorazepam, and placebo in outpatients with anxiety disorder, including those with GAD. nih.gov The study utilized assessment tools such as the Hamilton Anxiety Rating Scale, the Zung Anxiety Self-Assessment Scale, and a global clinical impression scale. nih.gov Another controlled study compared different doses of this compound, diazepam, and placebo in outpatients with GAD using the Hamilton anxiety scale and the Clinical Global Impressions. nih.gov

Comparison with Placebo and Standard Anxiolytic Agents

Studies have compared the efficacy of this compound against placebo and standard anxiolytic agents like diazepam and lorazepam. In a controlled trial, this compound at various daily doses showed better improvement compared to placebo in patients with GAD. nih.gov This study found no significant differences in improvement among the different doses of this compound and diazepam. nih.gov

A comparative study involving this compound, lorazepam, and placebo in outpatients with anxiety disorder reported statistically significant and clinically relevant improvement early in the treatment for all three groups, which was maintained throughout the study period. nih.gov While there was an indication of better response early on in the this compound and lorazepam groups, no difference in efficacy was found between the three groups after four weeks of treatment. nih.gov

In a crossover study involving outpatients with neurotic anxiety, both this compound and diazepam demonstrated significant anxiolytic effects after six weeks. Diazepam showed superior efficacy in the initial two weeks of this study.

The following table summarizes some findings from comparative trials in GAD:

Study DesignComparator AgentsPatient Population (GAD)Key Efficacy Finding
Controlled trial (various doses) nih.govDiazepam, PlaceboOutpatientsBetter improvement with this compound and diazepam vs. placebo; no significant difference between this compound doses and diazepam. nih.gov
Double-blind, randomized trial nih.govLorazepam, PlaceboOutpatientsSignificant improvement in all groups (this compound, lorazepam, placebo) early on; no difference in efficacy after 4 weeks. nih.gov
Crossover study (6 weeks) DiazepamOutpatients (neurotic anxiety)Both effective after 6 weeks; diazepam superior in initial 2 weeks.

Hypnotic Efficacy in Sleep Disturbances

This compound also possesses sedative and hypnotic properties and has been investigated for its efficacy in sleep disturbances. wikipedia.org

Outcomes from Sleep Laboratory Studies

Sleep laboratory studies have assessed the effects of single doses of this compound on sleep parameters in healthy volunteers. nih.govnih.gov In a double-blind, placebo-controlled sleep laboratory study, single doses of this compound were investigated. nih.govnih.gov Participants receiving 0.4 mg of this compound experienced a significant reduction in nocturnal awakenings compared to placebo, along with improved subjective sleep quality. nih.govnih.gov this compound at a dose of 0.2 mg did not induce alterations in all-night sleep in this study. nih.govnih.gov

Comparison with Conventional Hypnotics

Comparisons have been made between this compound and conventional hypnotics, such as lorazepam, in sleep laboratory settings. In a study comparing this compound (0.4 mg) and lorazepam (2 mg), lorazepam showed more pronounced hypnotic effects regarding total sleep time and sleep efficiency. nih.govnih.gov However, both 0.4 mg this compound and lorazepam significantly decreased nocturnal awakenings compared to placebo, leading to improved subjective sleep quality. nih.govnih.gov this compound was found to be superior to lorazepam concerning subjective awakening quality, well-being, emotional rapport, drowsiness, and attention in the morning. nih.govnih.gov

The following table summarizes findings from a comparative sleep laboratory study:

Study DesignComparator AgentsPatient PopulationKey Sleep Outcome Findings
Double-blind, placebo-controlled sleep laboratory study nih.govnih.govLorazepam, PlaceboHealthy young volunteersThis compound (0.4 mg) and lorazepam reduced nocturnal awakenings and improved subjective sleep quality vs. placebo. Lorazepam had more pronounced effects on total sleep time and sleep efficiency. This compound superior to lorazepam on morning awakening quality and alertness. nih.govnih.gov

Long-term Efficacy and Sustained Response Assessments

Research into the long-term efficacy and sustained response of this compound is noted as requiring further investigation. A systematic review indicated that long-term studies are needed to assess the sustained efficacy and safety of this compound in various populations. While some studies have assessed efficacy over periods like four weeks in GAD trials nih.govnih.gov, information specifically detailing long-term efficacy and sustained response assessments beyond these durations for this compound is limited in the provided search results. Generally, for anxiety disorders like GAD, the course of illness can be chronic, and long-term or maintenance anxiolytic therapy may be required. acnp.org However, specific published evidence for the sustained efficacy of this compound in continuation or maintenance treatment is not extensively detailed in the provided context.

Withdrawal Phenomena and Rebound Effects in Research Contexts.

Research has explored the potential for withdrawal phenomena and rebound effects upon discontinuation of this compound. One study in out-patients with generalized anxiety disorder found no evidence of a rebound phenomenon following this compound treatment. However, a rapid return to pre-treatment anxiety levels was observed. nih.gov

Drug-Drug Interaction Studies (e.g., with Chlorpromazine (B137089), Imipramine (B1671792), Ethanol).

Studies have investigated the potential for interactions between this compound and other substances, including psychotropic medications and ethanol (B145695).

A study examining the interaction of this compound with chlorpromazine in healthy subjects found that the combination enhanced the effects of chlorpromazine on psychomotor performance. nih.gov This enhancement was observed in objective tests, although it was less pronounced in subjective assessments. No pharmacokinetic interactions were noted between this compound and chlorpromazine in this study. nih.gov

Research into the interaction between this compound and imipramine has also been conducted. A pharmacokinetic and pharmacodynamic study in humans investigated this interaction. medkoo.com

The interactions of ethanol with single and repeated doses of this compound have been studied in normal subjects. This research assessed the effects on physiological and psychomotor functions. nih.gov The study suggested that this compound, in contrast to diazepam, did not appear to have an anxiolytic effect based on calmness ratings. nih.gov Some parameters showed a build-up of effect with diazepam over the treatment period, which was not observed with this compound, potentially due to differences in elimination rate. nih.gov

Special Population Studies (e.g., Elderly Volunteers).

Studies have been conducted to assess the effects of this compound in special populations, such as elderly volunteers. Research has investigated the effects of acute and repeated doses of this compound on subjective sleep, psychomotor performance, and cognitive function in both young and elderly volunteers. medkoo.comtargetmol.combionity.comwikipedia.orgtargetmol.com

A study focusing on the pharmacokinetics of this compound in healthy elderly volunteers (aged 70 or more) after single and multiple doses revealed differences compared to younger volunteers. nih.gov Informal comparisons indicated a decrease in clearance and an increase in the elimination half-life in the elderly group. nih.gov The area under the plasma concentration-time curve (AUC) for this compound and total antigenic products in the elderly was approximately twice the values in younger volunteers when adjusted for dosage differences. nih.gov

Pharmacokinetic Data Comparison: Elderly vs. Younger Volunteers

ParameterElderly VolunteersYounger Volunteers
ClearanceDecreased by 53%-
Elimination Half-LifeIncreased by 84%-
AUC (Adjusted for Dosage)Approximately 2x1x

Note: Data based on informal comparisons between studies nih.gov.

The study in elderly volunteers also monitored physiological parameters, noting no significant changes in pulse rate or blood pressure during the study. nih.gov

Advanced Research Directions and Future Perspectives

Investigation of Receptor Subtype-Specific Agonism and Inverse Agonism

A significant area of ongoing and future research involves a deeper understanding of Suriclone's interaction with specific receptor subtypes, particularly within the GABAA receptor complex. While this compound is known to modulate GABAA receptors and recognize sites labeled by benzodiazepines, its precise mechanism may differ from that of classical benzodiazepines. nih.gov Studies using tritiated this compound have suggested it might act on sites distinct from benzodiazepines or induce different receptor conformational changes. nih.gov

The concept of inverse agonism, where a ligand reduces the constitutive activity of a receptor, is relevant in understanding drug action, especially for G protein-coupled receptors like GABAA receptors. conicet.gov.arnih.gov The detection and degree of inverse agonism can depend on the specific cells or tissues studied and the level of intrinsic receptor activity. nih.gov Future research aims to clarify if and how this compound acts as an inverse agonist at specific GABAA receptor subtypes and how this relates to its pharmacological effects. This includes investigating its potential to selectively target certain ω-receptor subtypes (formerly known as BZ1, BZ2, and BZP receptors), a strategy explored for developing anxiolytic drugs with improved profiles. researchgate.net While some non-benzodiazepine compounds like imidazopyridines have shown selectivity for ω-receptor subtypes, this compound, unlike alpidem, was reportedly unable to discriminate between the BZ1 and BZ2 phenotypes in some studies. researchgate.net Further research is needed to fully characterize this compound's subtype selectivity and determine if targeting specific subtypes can lead to enhanced therapeutic effects or reduced undesirable outcomes. researchgate.nettandfonline.com

Neuroimaging Studies of Central Nervous System Activity (e.g., PET studies)

Positron Emission Tomography (PET) studies represent a crucial methodological advancement for investigating the activity of compounds like this compound within the central nervous system. PET allows for the mapping of neuroreceptors and the assessment of drug occupancy and effects in the living brain. dntb.gov.uadntb.gov.uanih.gov

While specific PET studies directly examining this compound's effects in detail were not extensively highlighted in the search results, the methodology is highly relevant for understanding its interaction with GABAA receptors in different brain regions. PET tracers targeting the GABAergic system, such as [11C]flumazenil and [18F]flumazenil, are widely used in clinical research to study GABAergic systems and can be employed in conjunction with GABAergic therapeutics to assess their impact. nih.gov Receptor occupancy studies using these tracers can provide insights into a drug's binding to GABAA receptors and potential subtype selectivity based on decreased tracer uptake in specific regions. nih.gov Future neuroimaging research with this compound could utilize such PET techniques to visualize its distribution in the brain, quantify its binding to GABAA receptors, and potentially explore its effects on regional brain activity, similar to studies conducted with other GABAergic compounds or in the investigation of neuropsychiatric conditions. nih.govugent.be The development of subtype-selective GABAA PET radioligands is an ongoing area that could further refine the understanding of this compound's interactions. nih.gov

Genetic Polymorphism and Pharmacogenetic Influences on Response

The field of pharmacogenomics, which studies how an individual's genetic makeup influences their response to drugs, holds significant potential for personalizing medicine and understanding variability in drug efficacy and safety. personalizemymedicine.comannlabmed.org Genetic polymorphisms, variations in DNA sequences, can affect drug metabolism, transport, and target interactions, leading to differences in clinical outcomes. personalizemymedicine.comfrontiersin.orgresearchgate.net

Future research directions for this compound include investigating the influence of genetic polymorphisms on individual responses. While the search results did not provide specific data on this compound and genetic polymorphisms, the broader field of pharmacogenetics is actively exploring the impact of variations in genes encoding drug receptors, transporters, and metabolic enzymes on drug response. annlabmed.orgresearchgate.net Given that this compound interacts with GABAA receptors and is metabolized, polymorphisms in genes related to GABAA receptor subunits or drug metabolizing enzymes could potentially influence this compound's efficacy and tolerability. personalizemymedicine.comresearchgate.net Research in this area could involve genome-wide association studies (GWAS) or targeted genotyping to identify genetic markers associated with variations in this compound response, paving the way for more personalized therapeutic approaches in the future. personalizemymedicine.comfrontiersin.org

Development of Novel Cyclopyrrolone Analogs with Enhanced Selectivity or Reduced Side Effects

The development of novel cyclopyrrolone analogs is a key area for future research, aiming to build upon the pharmacological properties of compounds like this compound and zopiclone (B121070) while potentially improving selectivity and reducing undesirable effects. tandfonline.comwikipedia.org The cyclopyrrolone family, including this compound and zopiclone, represents a chemically distinct class of non-benzodiazepine compounds that interact with the GABAA receptor complex. nih.govwikipedia.org

Research is focused on designing and synthesizing new analogs with enhanced selectivity for specific GABAA receptor subtypes that are hypothesized to mediate anxiolytic or hypnotic effects with fewer side effects such as sedation, muscle relaxation, or amnesia. tandfonline.comsemanticscholar.orgresearchgate.net The goal is to develop compounds with a narrower profile of action compared to classical benzodiazepines. semanticscholar.org This involves detailed structure-activity relationship studies to understand how modifications to the cyclopyrrolone structure influence binding affinity and functional activity at different receptor subtypes. The pursuit of ligands with only anxiolytic effects or those that enhance cognition remains an important focus. researchgate.net While this compound itself was less successful clinically compared to its hypnotic analog zopiclone, partly due to side effects like sedation, the knowledge gained from studying this compound and other cyclopyrrolones informs the rational design of next-generation compounds with potentially improved therapeutic indexes. tandfonline.com

Therapeutic Potential beyond Anxiolysis and Hypnosis

While this compound is primarily known for its anxiolytic and hypnotic properties, future research may explore its potential therapeutic applications beyond these traditional indications. The modulation of GABAA receptors can influence a wide range of neurological and psychiatric processes.

Although specific research on this compound's potential in other areas was not prominently featured in the search results, the broader investigation of GABAergic compounds suggests possible avenues. For example, GABAergic agents are being investigated for conditions like epilepsy, alcohol withdrawal, and muscle spasms. semanticscholar.org The role of GABAergic systems in various neuropsychiatric conditions is also an active area of research, and PET imaging studies are contributing to understanding these roles. nih.gov Future studies could explore if this compound or its analogs demonstrate efficacy in preclinical models or early clinical investigations for conditions where GABAergic modulation is considered therapeutic, provided such research adheres strictly to ethical guidelines and scientific rigor. The pursuit of subtype-selective compounds may be particularly relevant in identifying novel therapeutic uses with reduced off-target effects.

Methodological Advancements in this compound Research

Advancements in research methodologies play a crucial role in furthering the understanding of compounds like this compound. These advancements span various disciplines, from molecular pharmacology to neuroimaging and genetics.

Q & A

Q. What experimental models are recommended for assessing Suriclone’s anxiolytic effects, and how should they be validated?

this compound’s primary mechanism involves modulation of GABA-A receptors, making rodent models like the elevated plus maze (EPM) and open field test (OFT) suitable for evaluating anxiolytic activity . Validation requires baseline behavioral assessments, dose-response curves, and comparison with established anxiolytics (e.g., benzodiazepines). Ensure models account for confounding factors like locomotor activity changes. Confirm receptor engagement via ex vivo binding assays or electrophysiological recordings .

Q. How should literature reviews on this compound’s pharmacokinetics be structured to identify research gaps?

Use systematic review frameworks (e.g., PRISMA) to collate data on this compound’s absorption, distribution, metabolism, and excretion (ADME). Prioritize peer-reviewed studies with in vivo or clinical data. Critically evaluate methodologies: for example, discrepancies in bioavailability between oral and intravenous administration routes may reflect formulation differences. Cross-reference species-specific metabolic pathways to identify translatability challenges .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) are standard for quantifying efficacy (EC₅₀) and potency. Use ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons. For behavioral data, consider mixed-effects models to account for inter-individual variability. Power analysis should precede experiments to ensure adequate sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s GABA-A receptor subtype selectivity?

Contradictions often arise from methodological variations, such as differences in receptor subunit expression models (e.g., recombinant vs. native receptors). Conduct comparative studies using standardized assays (e.g., patch-clamp electrophysiology in α/β/γ subunit combinations). Pair functional data with radioligand displacement assays to confirm binding affinities. Meta-analyses of historical datasets may reveal trends obscured by experimental noise .

Q. What strategies optimize experimental protocols for studying this compound’s long-term effects on synaptic plasticity?

Longitudinal designs with repeated behavioral and electrophysiological measurements (e.g., LTP/LTD in hippocampal slices) are critical. Control for adaptive changes in GABA-A receptor composition via qPCR or Western blotting. Use chronic dosing regimens mirroring clinical exposure timelines. Integrate transcriptomic or proteomic analyses to identify downstream signaling pathways .

Q. How can this compound’s potential off-target effects be systematically evaluated in silico and in vitro?

Employ computational docking simulations to predict interactions with non-GABA targets (e.g., serotonin or glutamate receptors). Validate findings using high-throughput screening platforms (e.g., CEREP panels). For in vitro confirmation, use cell lines expressing candidate off-target receptors coupled with calcium flux or cAMP assays. Cross-validate with knockout models to establish causality .

Methodological Frameworks for Hypothesis Testing

What PICOT elements should guide clinical-translational research questions on this compound?

  • Population : Patients with generalized anxiety disorder (GAD) resistant to first-line therapies.
  • Intervention : this compound at clinically validated doses (e.g., 0.2–0.6 mg/day).
  • Comparison : Active comparators (e.g., lorazepam) or placebo.
  • Outcome : Reduction in HAM-A scores at 4–8 weeks.
  • Time : Acute (4 weeks) vs. sustained (12 weeks) efficacy assessments. This framework ensures clinically relevant, hypothesis-driven designs .

Q. How should researchers design studies to investigate this compound’s novel applications beyond anxiety (e.g., neuroprotection)?

Repurpose validated neurodegeneration models (e.g., Aβ-induced toxicity in cortical neurons). Measure outcomes like dendritic spine density or caspase-3 activation. Include positive controls (e.g., memantine) and validate GABA-A receptor involvement via antagonist co-administration (e.g., bicuculline). Pilot studies should establish this compound’s blood-brain barrier penetration .

Data Analysis and Reporting Standards

Q. What criteria should be applied to assess the reproducibility of this compound studies?

Adhere to ARRIVE guidelines for preclinical research: report sample size justification, randomization, blinding, and raw data availability. Use standardized anxiety scales (e.g., EPM time in open arms) to facilitate cross-study comparisons. Share protocols via platforms like Protocols.io to enhance transparency .

Q. How can meta-analyses address heterogeneity in this compound’s efficacy across preclinical studies?

Stratify data by species, strain, and dosing regimen. Employ random-effects models to account for between-study variance. Sensitivity analyses should exclude outliers (e.g., studies with incomplete blinding). Publication bias can be assessed via funnel plots or Egger’s regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.